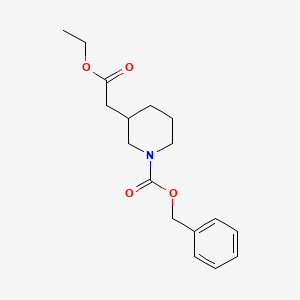

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-2-21-16(19)11-15-9-6-10-18(12-15)17(20)22-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSXTNKDUKZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for this compound, a valuable substituted piperidine scaffold. Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and natural products, making efficient synthetic routes to these compounds highly sought after in drug discovery and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters governing the synthesis.

Introduction and Strategic Overview

The target molecule, this compound, is an N-protected piperidine derivative featuring an ethyl acetate substituent at the 3-position. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the piperidine nitrogen, preventing its unwanted reactivity in subsequent synthetic transformations.[3]

The synthetic strategy detailed herein follows a logical and efficient three-step sequence starting from a commercially available pyridine precursor. This pathway is advantageous due to its reliance on well-established chemical transformations and the relative accessibility of the starting materials. The core stages of the synthesis are:

-

Preparation of the Precursor: Synthesis of ethyl 2-(pyridin-3-yl)acetate.

-

Heterocyclic Ring Reduction: Catalytic hydrogenation of the pyridine ring to form the corresponding piperidine.

-

N-Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group to yield the final product.

Retrosynthetic Analysis

A retrosynthetic approach illustrates the disassembly of the target molecule into simpler, more readily available precursors. This analysis forms the logical foundation for the forward synthesis plan.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Protocols

This section provides a step-by-step guide for the synthesis, including detailed protocols, quantitative data, and mechanistic explanations for each transformation.

Step 1: Synthesis of Ethyl 2-(pyridin-3-yl)acetate

The synthesis begins with the Fischer esterification of 3-pyridineacetic acid. This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the ester product.

-

To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-pyridineacetic acid (50.0 g, 0.365 mol).

-

Add anhydrous ethanol (500 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (7.5 mL, 0.140 mol) while cooling the flask in an ice bath.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil by vacuum distillation to afford ethyl 2-(pyridin-3-yl)acetate as a colorless to light-yellow liquid.

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mol) | Role |

| 3-Pyridineacetic Acid | C₇H₇NO₂ | 137.14 | 50.0 g | 0.365 | Starting Material |

| Ethanol | C₂H₅OH | 46.07 | 500 mL | - | Reagent/Solvent |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7.5 mL | 0.140 | Catalyst |

| Ethyl 2-(pyridin-3-yl)acetate | C₉H₁₁NO₂ | 165.19 | - | - | Product |

Step 2: Catalytic Hydrogenation of Ethyl 2-(pyridin-3-yl)acetate

The conversion of the aromatic pyridine precursor to the saturated piperidine ring is the most critical step. The hydrogenation of pyridines can be challenging due to the ring's aromatic stability and the tendency of the nitrogen lone pair to poison the catalyst.[2] This is overcome by using a potent catalyst like platinum(IV) oxide (PtO₂, Adams' catalyst) under hydrogen pressure in an acidic medium, which facilitates reduction by protonating the pyridine nitrogen.[5]

Caption: Hydrogenation of the pyridine precursor.

-

Charge a high-pressure hydrogenation vessel (autoclave) with ethyl 2-(pyridin-3-yl)acetate (40.0 g, 0.242 mol) and glacial acetic acid (200 mL).

-

Carefully add platinum(IV) oxide (PtO₂, 0.8 g, 2 mol%) to the solution.

-

Seal the reactor and purge the system several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 50-70 bar (approximately 725-1015 psi).[5]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically monitored by the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional acetic acid.

-

Remove the acetic acid from the filtrate under reduced pressure.

-

Dissolve the residue in water (150 mL) and basify to pH > 10 by the slow addition of 50% aqueous sodium hydroxide (NaOH) solution, ensuring the temperature is maintained below 20 °C with an ice bath.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 150 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield ethyl 2-(piperidin-3-yl)acetate as a crude oil, which can often be used in the next step without further purification.

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mol) | Role |

| Ethyl 2-(pyridin-3-yl)acetate | C₉H₁₁NO₂ | 165.19 | 40.0 g | 0.242 | Starting Material |

| Platinum(IV) Oxide (PtO₂) | PtO₂ | 227.08 | 0.8 g | 0.0035 | Catalyst |

| Hydrogen | H₂ | 2.02 | 50-70 bar | - | Reagent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | - | Solvent/Activator |

| Ethyl 2-(piperidin-3-yl)acetate | C₉H₁₃NO₂ | 171.22 | - | - | Product |

Step 3: N-Protection with Benzyl Chloroformate

The final step is the protection of the secondary amine of the piperidine ring using benzyl chloroformate (Cbz-Cl). This reaction, a type of Schotten-Baumann reaction, is performed under basic conditions to neutralize the hydrochloric acid generated during the acylation, affording the target molecule.

Caption: N-Benzyloxycarbonylation of the piperidine intermediate.

-

Dissolve the crude ethyl 2-(piperidin-3-yl)acetate (assumed 0.242 mol from the previous step) in a mixture of 1,4-dioxane (250 mL) and water (250 mL) in a 1 L three-necked flask.

-

Add sodium carbonate (Na₂CO₃) (38.5 g, 0.363 mol) to the solution and cool the flask to 0 °C in an ice-salt bath.

-

With vigorous stirring, add benzyl chloroformate (45.6 g, 38.5 mL, 0.267 mol) dropwise via an addition funnel, ensuring the internal temperature remains below 5 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL), and brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a clear, viscous oil.

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mol) | Role |

| Ethyl 2-(piperidin-3-yl)acetate | C₉H₁₃NO₂ | 171.22 | ~41.4 g | 0.242 | Starting Material |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 45.6 g | 0.267 | Reagent |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 38.5 g | 0.363 | Base |

| Final Product | C₁₇H₂₃NO₄ | 305.37 | - | - | Product |

Conclusion

The described three-step synthesis provides an effective and scalable method for preparing this compound. The pathway leverages a common pyridine starting material, employing a critical catalytic hydrogenation for ring saturation and a standard N-protection strategy. Careful control of reaction conditions, particularly during the high-pressure hydrogenation step, is paramount to achieving high yields and purity. This guide offers a solid foundation for researchers requiring access to this and structurally related piperidine building blocks for applications in medicinal chemistry and drug development.

References

Chemical properties of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a substituted piperidine derivative of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure incorporates three key features: a piperidine ring, a common scaffold in numerous pharmaceuticals; an N-benzyl-carboxylate (Cbz) protecting group, which offers stability and selective removal; and an ethyl acetate side chain at the 3-position, providing a versatile handle for further chemical modification. This combination makes the compound a valuable intermediate for constructing more complex molecules, particularly in the discovery of novel therapeutics. The N-benzyl piperidine (N-BP) motif is frequently used by medicinal chemists to adjust efficacy and physicochemical properties in drug development, as it can participate in crucial cation-π interactions with target proteins.[1]

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, core reactivity, and its strategic application as a building block in drug design. The information is curated for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.

Chemical Identity and Properties

The properties of this compound are summarized below. Data for closely related isomers and analogues are included for comparative context.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N-Cbz-3-piperidineacetic acid ethyl ester | - |

| Molecular Formula | C₁₇H₂₃NO₄ | [2] |

| Molecular Weight | 305.37 g/mol | [2] |

| CAS Number | 80221-26-7 (for the 4-substituted isomer) | [2] |

| Appearance | Expected to be a colorless oil or a white to pale yellow solid | [3][4] |

Computed Physicochemical Data

Computational models provide valuable insights into the druglike properties of a molecule. The following data is for the closely related isomer, Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

| Parameter | Value | Significance in Drug Discovery | Source |

| Topological Polar Surface Area (TPSA) | 55.84 Ų | Influences membrane permeability and oral bioavailability. | [2] |

| LogP (Octanol-Water Partition Coeff.) | 2.9884 | Measures lipophilicity, affecting absorption and distribution. | [2] |

| Hydrogen Bond Acceptors | 4 | Affects solubility and binding interactions. | [2] |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. | [2] |

| Rotatable Bonds | 5 | Influences conformational flexibility and binding affinity. | [2] |

Anticipated Spectroscopic Characterization

While a definitive spectrum for this specific compound is not publicly available, its structure allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

Aromatic protons of the benzyl group (δ ≈ 7.3 ppm).

-

A singlet for the benzylic methylene (CH₂) protons (δ ≈ 5.1 ppm).

-

A quartet for the ethyl ester's OCH₂ protons (δ ≈ 4.1 ppm).

-

Complex multiplets for the piperidine ring protons (δ ≈ 1.5-4.0 ppm).

-

A doublet for the side-chain CH₂ protons adjacent to the carbonyl (δ ≈ 2.4 ppm).

-

A triplet for the ethyl ester's methyl (CH₃) protons (δ ≈ 1.2 ppm).

-

-

¹³C NMR: The carbon spectrum would reveal signals for the two carbonyl carbons (ester and carbamate, δ ≈ 170-175 ppm and δ ≈ 155 ppm, respectively), aromatic carbons (δ ≈ 127-137 ppm), and the aliphatic carbons of the piperidine ring and side chains.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would include the loss of the benzyl group or cleavage of the ester side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the carbamate (≈1690-1710 cm⁻¹) and the ester (≈1730-1750 cm⁻¹), as well as C-O stretching and aromatic C-H bands.

Caption: Structure of this compound.

Synthesis and Reactivity

The synthetic utility of this compound stems from its straightforward preparation and the predictable reactivity of its functional groups.

Plausible Synthetic Pathway

A logical and efficient synthesis involves the N-protection of a pre-existing piperidine-3-acetic acid ester. The carbobenzyloxy (Cbz) group is an ideal choice for protecting the piperidine nitrogen due to its stability under a wide range of conditions and its clean removal via hydrogenolysis.

Workflow: N-Cbz Protection of Ethyl 3-piperidineacetate

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol:

-

Dissolution: Dissolve ethyl 3-piperidineacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Basification: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the reaction mixture and cool to 0°C in an ice bath. The purpose of the base is to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0°C. The slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. If a water-miscible solvent was used, extract the aqueous phase with a solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure title compound.

Core Reactivity and Chemical Transformations

This molecule is a versatile intermediate precisely because its functional groups can be manipulated selectively.

Caption: Key transformations of the title compound.

-

N-Cbz Deprotection (Hydrogenolysis): The Cbz group is readily cleaved by catalytic hydrogenation.[6]

-

Protocol: The compound is dissolved in a solvent like ethanol or methanol, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (from a balloon or in a pressure vessel). The reaction is typically complete within a few hours at room temperature. Filtration through Celite to remove the catalyst yields the deprotected piperidine, with toluene and carbon dioxide as the only byproducts. This clean reaction makes it a preferred method in multi-step syntheses.

-

-

Ester Hydrolysis (Saponification): The ethyl ester can be converted to the corresponding carboxylic acid using a base.

-

Protocol: The ester is treated with an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a polar solvent like tetrahydrofuran (THF) or methanol.[7] The reaction is often heated to ensure complete conversion. Acidification of the reaction mixture then protonates the carboxylate salt, allowing for extraction of the free carboxylic acid. This acid is a key intermediate for forming amides via coupling reactions.[8]

-

Application in Medicinal Chemistry and Drug Development

The strategic value of this compound lies in its role as a scaffold for building libraries of drug candidates.

The Privileged Piperidine Scaffold

Piperidine is one of the most ubiquitous heterocyclic scaffolds found in approved drugs.[9] Its saturated, six-membered ring structure provides a three-dimensional geometry that can effectively orient substituents to interact with biological targets. Introducing chirality and specific substitution patterns on the piperidine ring can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[9]

A Gateway to Molecular Diversity

This compound serves as an excellent starting point for diversification. The two primary functional handles—the protected nitrogen and the ester side chain—can be deprotected and functionalized in a controlled sequence.

Caption: Elaboration of the core scaffold in drug discovery.

-

Pathway A (N-Functionalization): First, the Cbz group is removed. The resulting secondary amine can then be reacted with a wide variety of alkyl halides, acyl chlorides, or sulfonyl chlorides to install diverse functionalities (R¹ group) on the nitrogen atom.

-

Pathway B (Side-Chain Functionalization): First, the ethyl ester is hydrolyzed to the carboxylic acid. This acid can then be coupled with a library of amines (HNR²R³) using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a diverse set of amides.[8]

By pursuing these orthogonal synthetic routes, researchers can rapidly generate a large number of analogues for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are essential to ensure safety and maintain the compound's integrity. The following guidelines are based on safety data for structurally similar compounds.[10][11][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapors. Wash hands thoroughly after handling. In case of accidental contact, flush the affected area with copious amounts of water.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12] For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to prevent degradation.[3]

-

Stability and Incompatibilities: The compound is stable under normal storage conditions.[10] It is incompatible with strong oxidizing agents.[10][11] Avoid exposure to moisture, as this can lead to slow hydrolysis of the ester and carbamate groups.

Conclusion

This compound is a well-defined and highly versatile synthetic intermediate. Its value is derived from the strategic combination of a privileged piperidine core, a robust and selectively removable N-protecting group, and a readily modifiable ester side chain. The predictable reactivity of these functional groups allows for controlled, sequential modifications, making it an ideal building block for generating diverse molecular libraries in the pursuit of new drug candidates. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic implementation in advanced chemical research.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. N-Cbz-2-piperidineacetic acid | 137428-09-2 | Benchchem [benchchem.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. fishersci.es [fishersci.es]

- 11. fishersci.com [fishersci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 953079-96-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a molecule identified by the CAS number 953079-96-4, represents a sophisticated building block in the landscape of modern drug discovery. Its structure, featuring a piperidine core appended with both a bulky benzyloxycarbonyl (Cbz) protecting group and a reactive ethyl acetate side chain, positions it as a versatile intermediate for the synthesis of complex molecular architectures. The inherent conformational rigidity of the piperidine ring, combined with the stereochemical possibilities and the potential for diverse chemical transformations, makes this compound a subject of significant interest for medicinal chemists. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the development of novel therapeutics. The N-benzyl piperidine (N-BP) motif, a key feature of this molecule, is frequently employed in drug discovery to fine-tune efficacy and physicochemical properties, offering crucial cation-π interactions with biological targets and providing a platform for stereochemical optimization.

Physicochemical and Structural Characteristics

This compound is also known by other systematic names, including Ethyl N-Cbz-3-piperidineacetate. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 953079-96-4 | N/A |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Appearance | Inquire with supplier | N/A |

| Purity | Typically ≥95% | [1] |

| Storage | Store at room temperature, keep dry and cool. | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on analogous chemical structures and established synthetic methodologies, a plausible and efficient synthetic route can be devised. A common strategy involves the N-alkylation of a suitable piperidine precursor.

A related synthesis for N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, as described in patent CN110734393B, provides a strong foundation for a potential synthetic pathway.[2] This process begins with the preparation of an N-benzyl glycine ethyl ester intermediate.[2]

A likely synthetic approach for the target molecule would involve the alkylation of a Cbz-protected piperidine derivative with an appropriate halo-acetic acid ester.

Proposed Synthetic Workflow

A potential synthetic route is outlined below. This multi-step process leverages common and well-understood organic reactions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on established chemical principles for the synthesis of this compound.

Step 1: Synthesis of Benzyl piperidine-1-carboxylate (N-Cbz-piperidine)

-

To a solution of piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane, add a base like sodium bicarbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-piperidine.

Step 2: Synthesis of this compound

-

To a solution of N-Cbz-piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final compound.

Applications in Research and Drug Development

The strategic value of this compound in drug discovery lies in its utility as a versatile building block for creating more complex and biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the presence of both a protecting group and a reactive handle allows for sequential and controlled chemical modifications.

The N-benzyl piperidine (N-BP) structural motif is particularly significant in medicinal chemistry. It is known to provide crucial cation-π interactions with target proteins and serves as a valuable platform for optimizing the stereochemical aspects of a drug candidate's potency and toxicity profile.

While specific drugs containing this exact fragment are not readily identifiable in the public domain, its structural components are present in numerous bioactive compounds. For instance, the benzoylpiperidine fragment is considered a privileged structure in the design of atypical antipsychotic agents.

Potential Therapeutic Areas

Given the prevalence of the piperidine core in neuropharmacology, this building block could be instrumental in the synthesis of novel agents targeting:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a key component of many drugs acting on neurotransmitter systems.

-

Oncology: The structural rigidity and synthetic versatility of this compound make it an attractive starting point for the development of kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: Piperidine-containing compounds have shown promise as antiviral and antibacterial agents.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely available, a prediction of the key signals in its NMR and IR spectra can be made based on its chemical structure.

¹H NMR (Predicted):

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

-

Benzyloxy CH₂: A singlet around 5.1 ppm.

-

Ethyl Ester CH₂: A quartet around 4.1 ppm.

-

Ethyl Ester CH₃: A triplet around 1.2 ppm.

-

Piperidine Ring Protons: A series of complex multiplets in the range of 1.2-3.8 ppm.

-

CH₂ adjacent to Ester: A doublet of doublets around 2.5 ppm.

¹³C NMR (Predicted):

-

Carbonyl (Ester and Carbamate): Peaks in the range of 170-175 ppm and 155-160 ppm.

-

Aromatic Carbons: Peaks between 127-137 ppm.

-

Benzyloxy CH₂: A peak around 67 ppm.

-

Ethyl Ester CH₂: A peak around 60 ppm.

-

Piperidine Ring Carbons: Peaks in the range of 25-55 ppm.

-

Ethyl Ester CH₃: A peak around 14 ppm.

IR Spectroscopy (Predicted):

-

C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band around 1690 cm⁻¹.

-

C-O Stretch: Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

Safety and Handling

A material safety data sheet (MSDS) should be consulted before handling this compound. As a general laboratory chemical, standard safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the synthesis of novel therapeutic agents. The strategic importance of the N-benzyl piperidine motif further enhances its utility. Future research will likely focus on the incorporation of this scaffold into a wider range of drug candidates and the development of more efficient and stereoselective synthetic routes. As the demand for novel and effective therapeutics continues to grow, the role of such sophisticated chemical building blocks will undoubtedly become even more critical.

References

An In-Depth Technical Guide to the Structure Elucidation of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Introduction: Defining the Molecular Architecture

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of molecular structure is a cornerstone of innovation and regulatory compliance. Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a substituted piperidine derivative, represents a class of compounds with significant potential in drug discovery due to the prevalence of the piperidine scaffold in bioactive molecules. The elucidation of its structure is not merely an academic exercise but a critical step in understanding its chemical properties, reactivity, and potential biological activity. This guide provides a comprehensive, in-depth analysis of the methodologies and interpretative logic required to unequivocally confirm the structure of this target molecule. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, not as isolated techniques, but as a synergistic suite of tools, each providing a unique and essential piece of the structural puzzle.

Logical Workflow for Structure Elucidation

The process of structure elucidation follows a logical and hierarchical workflow. It begins with techniques that provide broad functional group information and progresses to those that offer detailed atomic connectivity.

Caption: A logical workflow for the structure elucidation of an organic molecule.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry serves as the initial and foundational analytical technique, providing the molecular weight and, through high-resolution analysis, the elemental composition of the molecule. For this compound, we would expect to observe a protonated molecular ion in positive-ion mode Electrospray Ionization (ESI).

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| [M+H]⁺ (High Res) | 306.1699 m/z |

| [M+Na]⁺ (High Res) | 328.1518 m/z |

Interpretation and Fragmentation Analysis

The fragmentation pattern in mass spectrometry provides valuable structural information. The presence of the benzyl carbamate and ethyl ester functionalities dictates the likely cleavage points.

-

Benzylic Cleavage: A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group, a characteristic fragmentation for benzyl-containing compounds.[1]

-

Carbamate Fragmentation: The carbamate group can undergo cleavage to lose CO₂, resulting in a fragment corresponding to the piperidine and benzyl moieties.

-

Ester Fragmentation: Cleavage of the ethyl ester can occur, with potential loss of ethanol (46 Da) or the ethoxy group (45 Da).[2][3] A McLafferty rearrangement could also lead to a characteristic ion at m/z 88.[2][4]

References

Spectroscopic Profile of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: A Predictive Analysis

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. As a compound featuring a substituted piperidine scaffold, it represents a class of molecules with significant interest in medicinal chemistry and drug discovery.[1][2] This document moves beyond a simple listing of data points, offering a Senior Application Scientist's perspective on the interpretation of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind predicted chemical shifts, fragmentation patterns, and absorption bands is explained by drawing on fundamental principles and comparative data from structurally analogous compounds. All protocols are presented as self-validating systems, ensuring that researchers can confidently apply these methodologies for structural confirmation and purity assessment.

Molecular Structure and Functional Group Analysis

This compound (Molecular Formula: C₁₇H₂₃NO₄, Molecular Weight: 305.37 g/mol ) is a chiral molecule containing several key functional groups that dictate its spectroscopic behavior.[3] The core is a piperidine ring, substituted at the 3-position with an ethyl acetate moiety and protected at the nitrogen with a benzyl carbamate (Cbz) group. Understanding this architecture is fundamental to interpreting the complex datasets that follow.

Key Structural Features:

-

Benzyl Carbamate (Cbz Group): Provides a characteristic aromatic system and a benzylic methylene group, both of which yield distinct NMR signals. The carbamate carbonyl will be a key feature in both ¹³C NMR and IR spectroscopy.

-

Piperidine Ring: A saturated heterocycle whose protons exist in a complex, conformationally dynamic environment, leading to overlapping signals in the ¹H NMR spectrum.[4]

-

Ethyl Ester Moiety: Features a second carbonyl group and an ethyl chain (ethoxy), both of which are readily identifiable in NMR and IR spectra.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of every hydrogen (¹H) and carbon (¹³C) atom.[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and ethoxy protons, with a more complex, overlapping region for the piperidine ring and adjacent methylene protons. The predictions below are based on a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data

| Assigned Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Rationale & Comparative Insights |

|---|---|---|---|---|---|

| Aromatic (Cbz) | 7.30 - 7.40 | Multiplet (m) | - | 5H | Phenyl group protons typically resonate in this region as a complex multiplet due to overlapping signals.[6][7] |

| Benzylic CH₂ (Cbz) | ~5.15 | Singlet (s) | - | 2H | The benzylic protons adjacent to the carbamate oxygen are deshielded and show no coupling, appearing as a sharp singlet. |

| Ethoxy CH₂ (Ester) | ~4.12 | Quartet (q) | ~7.1 | 2H | Methylene protons of the ethyl group are split into a quartet by the adjacent methyl group.[8] |

| Piperidine CH (N-CH) | 3.9 - 4.2 | Broad Multiplet (br m) | - | 2H | Protons on carbons adjacent to the nitrogen are significantly deshielded. Rotational isomers (rotamers) around the C-N amide bond can cause significant signal broadening. |

| Piperidine CH (N-CH) | 2.7 - 3.0 | Broad Multiplet (br m) | - | 2H | See above. The presence of two broad, distinct regions for these four protons is common for N-Cbz protected piperidines. |

| Ester α-CH₂ | ~2.45 | Doublet (d) or Multiplet (m) | ~7.0 | 2H | Methylene protons adjacent to the ester carbonyl are deshielded and coupled to the vicinal proton on the piperidine ring. |

| Piperidine CH (C3) | 2.0 - 2.2 | Multiplet (m) | - | 1H | The proton at the substitution point is expected to be a complex multiplet due to coupling with multiple neighbors. |

| Piperidine CH₂ | 1.5 - 1.9 | Multiplet (m) | - | 4H | The remaining piperidine ring protons resonate in the aliphatic region, with significant signal overlap due to complex coupling and conformational effects.[9] |

| Ethoxy CH₃ (Ester) | ~1.25 | Triplet (t) | ~7.1 | 3H | The terminal methyl protons are split into a triplet by the adjacent methylene group.[8] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton, with two distinct carbonyl signals and characteristic resonances for the aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Data

| Assigned Carbons | Predicted Chemical Shift (δ) ppm | Rationale & Comparative Insights |

|---|---|---|

| Ester C=O | ~172.5 | Ester carbonyls are typically found in this downfield region.[7] |

| Carbamate C=O | ~155.2 | Carbamate carbonyls are characteristically upfield from ester carbonyls. |

| Aromatic C (Quaternary) | ~136.5 | The ipso-carbon of the phenyl ring attached to the benzylic CH₂. |

| Aromatic CH | 127.8 - 128.6 | Aromatic carbons typically resonate in this range. At least three distinct signals are expected.[7] |

| Benzylic CH₂ (Cbz) | ~67.2 | The benzylic carbon is deshielded by the adjacent oxygen atom. |

| Ethoxy CH₂ (Ester) | ~60.5 | The methylene carbon of the ethyl ester is deshielded by the ester oxygen.[8] |

| Piperidine C (N-CH₂) | ~44.5 | Carbons adjacent to the nitrogen in the Cbz-protected ring. Broadness is possible due to rotamers.[4] |

| Piperidine C (C3) | ~37.0 | The substituted carbon of the piperidine ring. |

| Ester α-CH₂ | ~35.5 | The methylene carbon adjacent to the ester carbonyl. |

| Piperidine CH₂ | 25.0 - 30.0 | The remaining unsubstituted piperidine ring carbons. |

| Ethoxy CH₃ (Ester) | ~14.2 | The terminal methyl carbon of the ethyl group.[8] |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz instrument would include a spectral width of 16 ppm, 16-32 scans, and a 45° pulse angle.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. Typical parameters would include a spectral width of 240 ppm and 1024 or more scans to achieve adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra by setting the TMS signal to 0.00 ppm. Integrate the ¹H spectrum and identify peak chemical shifts for both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this molecule, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to the presence of the basic nitrogen atom.

Predicted High-Resolution Mass Spectrum (HRMS)

-

Molecular Formula: C₁₇H₂₃NO₄

-

Calculated Exact Mass: 305.1627

-

Predicted Ion (ESI+): [M+H]⁺

-

Predicted m/z: 306.1700

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule will be driven by the stability of the resulting fragments. The benzyl group is particularly susceptible to cleavage.

Caption: Key predicted MS fragmentation pathways.

-

Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

-

Loss of the Benzyl Group (m/z 215): The complementary fragment resulting from the loss of the benzyl radical would give an ion corresponding to the de-protected piperidine structure.

-

Decarboxylation: Subsequent loss of carbon dioxide (CO₂) from the carbamate portion is a common pathway for such fragments.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure purity before introduction to the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

-

Mass Spectrometry: Analyze the eluent using an ESI source in positive ion mode. Set the mass range to scan from m/z 50 to 500. For fragmentation data (MS/MS), select the parent ion (m/z 306.2) for collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3030 | Medium | C-H Stretch | Aromatic |

| 2850 - 2980 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1735 | Strong | C=O Stretch | Ester |

| ~1695 | Strong | C=O Stretch | Carbamate |

| 1450 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O Stretch | Ester & Carbamate |

The most telling feature of the IR spectrum will be the presence of two distinct and strong carbonyl (C=O) absorption bands. The ester carbonyl is expected at a higher frequency (~1735 cm⁻¹) than the carbamate carbonyl (~1695 cm⁻¹) due to the electronic effects of the adjacent atoms.

Experimental Protocol: ATR-IR

-

Instrument Preparation: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Conclusion

The predictive spectroscopic analysis of this compound provides a robust framework for its structural confirmation. The combination of ¹H and ¹³C NMR will define the precise connectivity and chemical environment of the carbon-hydrogen framework. High-resolution mass spectrometry will confirm the elemental composition, while its fragmentation pattern will corroborate key structural motifs like the benzyl carbamate. Finally, IR spectroscopy offers a rapid and definitive confirmation of the critical ester and carbamate functional groups. This integrated spectroscopic guide serves as an essential tool for any researcher synthesizing or utilizing this compound, ensuring confidence in its identity and purity throughout the drug development lifecycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR [m.chemicalbook.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Piperidine Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent conformational flexibility and capacity for diverse intermolecular interactions render it an ideal framework for the design of therapeutic agents.[1] When functionalized with a carboxylate group, the resulting piperidine carboxylate derivatives exhibit a remarkable spectrum of biological activities, positioning them as critical scaffolds in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of piperidine carboxylate derivatives, with a focus on their applications in antiviral, anticancer, antimicrobial, and neurodegenerative disease therapies. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships (SAR), and provide exemplary experimental protocols to empower researchers in this dynamic field.

The Piperidine Carboxylate Scaffold: A Structural and Synthetic Overview

The piperidine nucleus is a prevalent structural motif found in a vast array of natural products and synthetic drugs.[1][2] Its chair and boat conformations allow for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The introduction of a carboxylate group (-COOH or its ester/amide derivatives) adds a key functional handle for modulating physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, while also serving as a potential coordination site for metal ions or a reactive center for further chemical modifications.

The synthesis of piperidine carboxylate derivatives is a well-established field, with numerous strategies available to medicinal chemists.[3][4] A common and versatile approach involves the hydrogenation of pyridine precursors, followed by functional group manipulations.

Experimental Protocol: Synthesis of N-Boc-piperidine-3-carboxylic acid

This protocol outlines a typical synthesis of a protected piperidine carboxylate derivative, a common starting material for further elaboration.[5][6]

Materials:

-

Piperidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve piperidine-3-carboxylic acid in a 1:1 mixture of DCM and water.

-

Add sodium bicarbonate to the solution to act as a base.

-

Cool the mixture in an ice bath and slowly add a solution of (Boc)₂O in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield N-Boc-piperidine-3-carboxylic acid.

Diverse Biological Activities of Piperidine Carboxylate Derivatives

The true power of the piperidine carboxylate scaffold lies in its remarkable versatility, enabling the development of compounds with a wide range of therapeutic applications.

Antiviral Activity

Piperidine derivatives have emerged as potent inhibitors of various viruses, including influenza and HIV.[7][8][9][10]

-

Influenza Virus Inhibition: Certain piperidine-based derivatives have been identified as novel and potent inhibitors of the influenza virus.[7][9] For instance, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate has demonstrated excellent inhibitory activity against multiple influenza virus strains, with EC₅₀ values as low as 0.05 µM.[7][9] Mechanistic studies suggest that these compounds interfere with the early to middle stages of the viral replication cycle, after the virus has entered the host cell.[7][9] This mode of action, targeting intracellular viral processes, offers a potential advantage over existing neuraminidase inhibitors that act outside the host cell.[7]

-

Anti-HIV Activity: A series of N²-(1-(substituted-aryl)piperidin-4-yl)-N⁶-mesityl-9H-purine-2,6-diamine derivatives have shown significant inhibitory potencies against HIV in cellular assays.[10] One notable compound from this series displayed anti-HIV-1 activity comparable to the established drug 3TC.[10]

Workflow for Antiviral Activity Screening

Caption: Workflow for screening piperidine carboxylate derivatives for antiviral activity.

Anticancer Activity

The piperidine scaffold is a key component in numerous anticancer agents.[2][11][12][13] Piperidine carboxylate derivatives have demonstrated efficacy against a variety of cancer cell lines through diverse mechanisms.

-

Induction of Senescence: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells without significant cytotoxicity to normal cells.[14] One promising compound exhibited antimelanoma activity with an IC₅₀ of 0.03 µM, coupled with a potent induction of senescence.[14] Inducing a non-proliferative state in cancer cells represents a valuable therapeutic strategy.[14]

-

Enzyme Inhibition: Piperidine derivatives can act as inhibitors of key enzymes involved in cancer progression. For example, they have been investigated as inhibitors of farnesyltransferase (FTase), an enzyme crucial for the function of the Ras protein, which is frequently mutated in cancers.[15]

-

Proteasome Inhibition: A piperidine carboxamide series has been identified with potent and selective antimalarial activity by targeting the Plasmodium falciparum proteasome β5 active site.[16] This highlights the potential of piperidine derivatives as species-selective enzyme inhibitors, a concept that can be extended to targeting cancer-specific proteasome isoforms.

Table 1: Anticancer Activity of Selected Piperidine Carboxylate Derivatives

| Compound Class | Cancer Cell Line | Mechanism of Action | IC₅₀/GI₅₀ | Reference |

| N-arylpiperidine-3-carboxamides | Human Melanoma (A375) | Induction of Senescence | 0.03 µM | [14] |

| Highly Functionalized Piperidines | Various (U251, MCF7, etc.) | DNA Intercalation | Varies | [11] |

| Piperidine-3-carbothioamides | Human Melanoma (A375) | Senescence Induction | 0.03 µM | [17] |

| Piperidine Derivatives | Prostate Cancer (PC3) | Apoptosis Induction | Concentration-dependent | [13] |

Antimicrobial Activity

With the rise of antimicrobial resistance, the development of new classes of antibiotics is a global health priority. Piperidine carboxylate derivatives have shown promise as both antibacterial and antifungal agents.[5][6][18][19]

-

Antibacterial and Antifungal Activity: Sulfonyl piperidine carboxamide derivatives, synthesized from N-Boc-piperidine-3-carboxylic acid, have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The antimicrobial activity of these compounds can be evaluated using standard methods such as the disc diffusion method.[18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

Materials:

-

Synthesized piperidine carboxylate derivatives

-

Bacterial and fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile filter paper discs

-

Standard antibiotic discs (positive control)

-

Solvent (e.g., DMSO, negative control)

-

Incubator

Procedure:

-

Prepare agar plates and allow them to solidify.

-

Inoculate the entire surface of the agar plates with a standardized suspension of the test microorganism.

-

Impregnate sterile filter paper discs with a known concentration of the synthesized piperidine derivative solution.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Activity in Neurodegenerative Diseases

Piperidine derivatives are central to the treatment of several neurodegenerative disorders, with donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease, being a prime example.[2][20] Piperidine carboxylates are being explored for their multi-targeting potential in these complex diseases.

-

Multi-Targeting Agents for Alzheimer's Disease: Ethyl nipecotate (ethyl-piperidine-3-carboxylate), a GABA reuptake inhibitor, has been used as a scaffold to create derivatives with antioxidant and anti-inflammatory properties.[21] These compounds have shown significant potential as lipid peroxidation inhibitors, oxidative protein glycation inhibitors, and acetylcholinesterase inhibitors, suggesting their utility as multi-targeting agents against Alzheimer's disease.[21]

-

Phosphodiesterase Inhibition: Piperidine derivatives capable of inhibiting phosphodiesterase-8 (PDE8) are being investigated as a therapeutic alternative for neurodegenerative diseases like Parkinson's and Alzheimer's, where this enzyme is overexpressed.[22]

Signaling Pathway in Neuroprotection

Caption: Multi-target approach of piperidine carboxylates in neurodegenerative diseases.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of piperidine carboxylate derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the carboxylate moiety. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, in the case of influenza virus inhibitors, the ether linkage between a quinoline and the piperidine ring was found to be critical for inhibitory activity.[7][9] Similarly, for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors, the nature of the leaving group on the carbamate or carboxamide functionality significantly influences their inhibitory profile.[23][24]

The future of piperidine carboxylate derivatives in drug discovery is bright. Advances in synthetic methodologies, such as biocatalytic carbon-hydrogen oxidation and radical cross-coupling, are simplifying the synthesis of complex, three-dimensional piperidine structures, unlocking new molecular spaces for drug discovery.[25] Furthermore, the application of computational tools for in silico screening and prediction of biological activity will accelerate the identification of novel and potent drug candidates.[26]

Conclusion

Piperidine carboxylate derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of drugs targeting a wide range of diseases. Their proven efficacy as antiviral, anticancer, antimicrobial, and neuroprotective agents, coupled with a deep understanding of their structure-activity relationships and evolving synthetic strategies, ensures their continued importance in the pharmaceutical landscape. This guide has provided a comprehensive overview of their biological activities and the experimental approaches to their evaluation, aiming to equip researchers with the knowledge to further exploit the therapeutic potential of this remarkable class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections [pubmed.ncbi.nlm.nih.gov]

- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 23. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 26. researchgate.net [researchgate.net]

Mechanism of action of substituted piperidine compounds

An In-Depth Technical Guide to the Mechanism of Action of Substituted Piperidine Compounds

Abstract

The piperidine ring is a saturated six-membered heterocycle that stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural and physicochemical properties, including conformational flexibility and the presence of a basic nitrogen atom, make it a highly versatile core for designing therapeutic agents.[4] Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, targeting a wide array of biological systems to treat conditions ranging from central nervous system disorders to cancer.[1][5] This technical guide provides an in-depth exploration of the mechanisms of action for key classes of substituted piperidine compounds. We will dissect the structure-activity relationships (SAR), examine the modulation of specific biological targets, and detail the state-of-the-art experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of foundational principles and field-proven insights into this critical area of pharmacology.

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Physicochemical Properties and Significance

Piperidine is a heterocyclic amine consisting of a six-membered ring with five methylene bridges and one amine bridge.[6] This saturated, non-aromatic structure confers significant conformational flexibility, allowing piperidine-containing molecules to adapt their shape to the steric demands of diverse biological binding pockets.[2] The nitrogen atom is typically basic (pKa of the conjugate acid is ~11.22), enabling it to be protonated at physiological pH.[6] This cationic charge is often crucial for forming key ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in the active sites of target proteins, such as G-protein coupled receptors (GPCRs) and enzymes.[7] The ability to readily functionalize the piperidine ring at the nitrogen and various carbon positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic (ADME) properties.[4][8]

A Privileged Scaffold in Medicinal Chemistry

The piperidine motif is considered a privileged structure because it is a recurring feature in drugs that target a wide range of proteins with high affinity.[3] Its presence can enhance a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes.[2] This versatility has led to the incorporation of the piperidine scaffold into numerous clinically approved drugs for cancer, central nervous system (CNS) disorders, and infectious diseases.[2][5]

A Methodological Framework for Elucidating Mechanism of Action

Determining the mechanism of action (MoA) for a novel compound is a multi-step process that moves from identifying the molecular target to understanding the downstream physiological response. The workflow below outlines a typical cascade for characterizing a substituted piperidine compound.

Experimental Workflow for Mechanistic Characterization

The process begins with target identification and validation, proceeds through functional characterization, and culminates in an understanding of the compound's effect in a physiological context.

Caption: A generalized workflow for determining the mechanism of action of a novel compound.

Core Experimental Techniques

-

Radioligand Binding Assays: Considered the gold standard for quantifying the affinity of a ligand for its target receptor.[9] These assays use a radioactively labeled ligand to measure its binding to a receptor preparation, which can be competed by an unlabeled test compound.[9][10] They are essential for determining the equilibrium dissociation constant (Kd) of the radioligand and the inhibitory constant (Ki) of the test compound.[9][11]

-

Cell-Based Functional Assays: These assays measure the biological response triggered by a compound binding to its target. For GPCRs, this can involve quantifying second messengers like cAMP or measuring calcium flux.[12][13] For other targets, such as enzymes, these assays measure the inhibition or activation of catalytic activity.[14]

-

Patch-Clamp Electrophysiology: This technique is used to study how a compound affects ion channels in cell membranes.[15][16] It allows for the measurement of ionic currents and changes in membrane potential, providing direct evidence of a compound's effect on cellular excitability.[17][18]

Case Studies: Mechanisms of Action in Key Therapeutic Classes

The versatility of the piperidine scaffold is best illustrated by examining its role in different classes of drugs, each with a distinct mechanism of action.

Central Nervous System Agents

A deficiency in the neurotransmitter acetylcholine (ACh) is a hallmark of Alzheimer's disease.[19] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, increases the levels and duration of action of ACh in the synaptic cleft, thereby enhancing neurotransmission.[19][20]

-

Mechanism: Piperidine-based AChE inhibitors, such as Donepezil, act as reversible, non-competitive inhibitors.[20][21] The protonated piperidine nitrogen is thought to form a key interaction with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule interact with the catalytic active site, blocking the entry of acetylcholine.

Caption: Mechanism of AChE inhibition by piperidine compounds in the synapse.

-

Structure-Activity Relationship (SAR): SAR studies on piperidine-based AChE inhibitors have shown that the 1-benzylpiperidine moiety is critical for high affinity.[14][21] Modifications to the benzyl and other linked moieties significantly impact potency.

| Compound Class | Key Structural Feature | Potency (IC50) | Reference |

| Benzylpiperidine | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Sub-micromolar | [14] |

| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 nM | [21] |

| Analogue 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 nM | [14] |

The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling, ion channel function, and cellular stress responses.[22] Ligands targeting σ1R are being investigated as potential antipsychotics and analgesics.[23][24]

-

Mechanism: Substituted piperidines are a major class of σ1R ligands.[23][25] The protonated nitrogen of the piperidine ring forms a crucial salt bridge with a glutamate residue (Glu172) in the σ1R binding pocket.[26] Depending on the other substituents, these ligands can act as agonists or antagonists, allosterically modulating the receptor's interaction with client proteins like ion channels.[22]

Caption: Piperidine ligands bind to σ1R, modulating its interaction with ion channels.

-

SAR: Selectivity for σ1R over other receptors is governed by the nature of the substituent on the piperidine nitrogen and its distance from the basic nitrogen.[23] For example, N-cyclopropylmethyl ketones and ethers show good in vivo potency in animal models.[23]

Oncology

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[27] In many cancers, p53 is inactivated by overexpression of its negative regulator, MDM2, which binds to p53 and targets it for degradation.[28][29]

-

Mechanism: Small-molecule inhibitors based on a piperidinone core have been developed to block the MDM2-p53 interaction.[28][30] These compounds are designed to mimic the key p53 residues (Phe19, Trp23, Leu26) that insert into a deep hydrophobic pocket on the MDM2 protein.[27][29] By occupying this pocket, the piperidinone inhibitors prevent MDM2 from binding to p53. This stabilizes p53, allowing it to accumulate in the nucleus, activate its target genes, and trigger apoptosis in tumor cells.[28]

Caption: Piperidinone inhibitors block the MDM2-p53 interaction, leading to p53 stabilization and apoptosis.

-

SAR: The discovery of 3,3-disubstituted piperidines as p53-MDM2 inhibitors led to extensive SAR studies.[31] While substitutions at the 4, 5, and 6 positions of the piperidine ring were generally tolerated, they did not significantly improve potency. A major breakthrough was the incorporation of an allyl side chain at position 2, which provided a drastic improvement in binding potency.[27][31]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and self-validating protocols are essential.

Protocol: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a target receptor using a filtration-based assay.[9][32]

-

Objective: To determine the IC50 of a test compound and calculate its Ki value.

-

Materials:

-

Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: A high concentration of a known, unlabeled ligand.

-

96-well plates, glass fiber filter mats (e.g., GF/C), vacuum filtration manifold, scintillation counter, and scintillation fluid.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + non-specific control), and Competition (radioligand + serial dilutions of test compound).

-

Reagent Addition: To each well, add the reagents in the following order:

-

50 µL of buffer, non-specific control, or test compound dilution.

-

50 µL of radioligand (at a final concentration near its Kd).

-

150 µL of the membrane preparation (3-120 µg protein per well).[32]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[32]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each filter spot using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[32]

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the whole-cell recording configuration to measure a compound's effect on total ionic currents across the entire cell membrane.[18][33]

-

Objective: To measure changes in membrane current or voltage in response to the application of a test compound.

-

Materials:

-

Isolated cells (e.g., neurons, cardiomyocytes, or HEK293 cells expressing a target ion channel).

-

Patch-clamp rig: Inverted microscope, anti-vibration table, micromanipulator, amplifier, and data acquisition system.

-

Glass micropipettes (electrodes).

-

Intracellular solution (pipette solution) and extracellular solution (bath solution).

-

Test compound.

-

-

Procedure:

-

Pipette Preparation: Pull a glass micropipette to a fine tip (resistance of 2-10 MΩ) and fill it with the intracellular solution.

-

Cell Approach: Under the microscope, carefully guide the micropipette to the surface of a target cell.

-

Seal Formation: Apply gentle suction to form a high-resistance "gigaseal" (resistance >1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.[16]

-

Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[18][33]

-

Recording:

-

Voltage-Clamp: Clamp the membrane potential at a holding value (e.g., -70 mV) and record the currents that flow across the membrane in response to voltage steps or drug application.[15]

-

Current-Clamp: Inject a known current and record the resulting changes in the membrane potential (e.g., action potentials).[15]

-

-

Compound Application: Perfuse the extracellular solution containing the test compound over the cell and record any changes in current or voltage.

-

-

Data Analysis:

-

Measure the amplitude, kinetics (activation, inactivation), and voltage-dependence of the recorded currents.

-

Compare the recordings before, during, and after compound application to determine its effect (e.g., block, activation, modulation).

-

Generate dose-response curves to calculate the IC50 or EC50 of the compound's effect on the specific ion channel.

-

Conclusion and Future Perspectives

The piperidine scaffold is undeniably a cornerstone of modern drug discovery, providing the structural foundation for a multitude of therapeutic agents. Its success stems from a combination of favorable physicochemical properties and synthetic tractability, which allows for extensive optimization against a wide range of biological targets. The mechanisms of action for piperidine-based drugs are as diverse as their targets, encompassing enzyme inhibition, allosteric modulation of chaperone proteins, competitive antagonism of GPCRs, and disruption of protein-protein interactions.

Future research will likely focus on leveraging the piperidine scaffold to design multi-target ligands capable of addressing complex diseases with synergistic mechanisms. The development of novel synthetic methodologies will continue to expand the accessible chemical space, enabling the creation of piperidine derivatives with even greater complexity, specificity, and improved therapeutic profiles.[1][34][35] As our understanding of complex biological pathways deepens, the privileged piperidine scaffold will undoubtedly remain a critical tool in the development of the next generation of medicines.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]